2-(4-Nitrophenyl)-2-oxoethyl 4-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Nitrophenyl)-2-oxoethyl 4-nitrobenzoate is an organic compound that features both nitro and ester functional groups. It is a derivative of benzoic acid and is often used in various chemical reactions and research applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 4-nitrobenzoate typically involves the condensation of 4-nitrobenzoic acid with 4-nitrophenol. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process . The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification processes. This would include the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials, along with the use of catalysts to speed up the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Nitrophenyl)-2-oxoethyl 4-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Hydrolysis: 4-nitrobenzoic acid and 4-nitrophenol.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-Nitrophenyl)-2-oxoethyl 4-nitrobenzoate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a substrate in enzymatic studies.
Biology: In studies involving enzyme kinetics and mechanisms.
Wirkmechanismus
The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethyl 4-nitrobenzoate involves its interaction with various molecular targets. For instance, in enzymatic studies, it acts as a substrate for esterases, which hydrolyze the ester bond to release 4-nitrophenol. This reaction can be monitored spectroscopically due to the yellow color of 4-nitrophenol, providing insights into enzyme activity and kinetics .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrophenyl acetate: Another ester with similar reactivity but different applications.
4-Nitrophenyl benzoate: Structurally similar but with different substituents on the benzene ring.
4-Nitrophenylpiperazine derivatives: Used as tyrosinase inhibitors.
Uniqueness
2-(4-Nitrophenyl)-2-oxoethyl 4-nitrobenzoate is unique due to its dual nitro and ester functional groups, which allow it to participate in a variety of chemical reactions. Its structural properties make it a versatile compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C15H10N2O7 |
---|---|
Molekulargewicht |
330.25 g/mol |
IUPAC-Name |
[2-(4-nitrophenyl)-2-oxoethyl] 4-nitrobenzoate |
InChI |
InChI=1S/C15H10N2O7/c18-14(10-1-5-12(6-2-10)16(20)21)9-24-15(19)11-3-7-13(8-4-11)17(22)23/h1-8H,9H2 |
InChI-Schlüssel |
GSUAAZAFFBYQHY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.